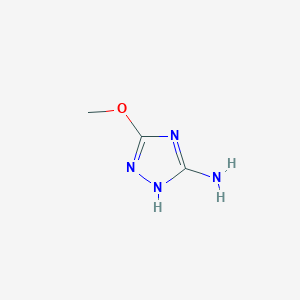

5-methoxy-1H-1,2,4-triazol-3-amine

Descripción

Historical Background and Discovery

The development of this compound can be traced to the broader evolution of triazole chemistry, which has its roots in the systematic exploration of nitrogen-containing heterocycles that began in earnest during the mid-20th century. The fundamental 1,2,4-triazole scaffold was first recognized for its unique electronic properties and potential for diverse chemical modifications. Early research in heterocyclic chemistry identified triazoles as energy-rich heterocycles due to the presence of three nitrogen atoms, which contribute to their aromatic character through the delocalization of six pi electrons around the planar ring structure.

The specific synthesis and characterization of this compound emerged from systematic efforts to introduce functional groups onto the triazole core that would enhance both reactivity and biological activity. Historical synthetic approaches to amino-substituted triazoles were developed through various methodologies, including cyclization reactions of hydrazinecarboximidamide derivatives with formic acid equivalents. These early synthetic routes provided the foundation for accessing diversely substituted triazole derivatives, including methoxy-containing variants.

The compound gained particular attention due to its well-defined crystalline structure, with a melting point range of 168-170°C, which facilitated its isolation, purification, and characterization. The establishment of reliable synthetic protocols and the availability of comprehensive analytical data, including its Chemical Abstracts Service number 51108-34-0, enabled systematic study of its chemical properties and potential applications.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a specialized example of functionalized five-membered nitrogen-containing rings. The compound belongs to the 1,2,4-triazole family, which is distinguished from the alternative 1,2,3-triazole isomer by the specific positional arrangement of nitrogen atoms within the ring structure. This positional arrangement confers unique electronic properties that influence both the compound's reactivity patterns and its potential for forming intermolecular interactions.

The heterocyclic nature of this compound is characterized by the presence of multiple heteroatoms, specifically four nitrogen atoms and one oxygen atom distributed across the molecule. The triazole ring contributes three nitrogen atoms in a planar, aromatic configuration, while the methoxy substituent introduces an additional oxygen atom that serves as both an electron-donating group and a potential site for hydrogen bonding interactions. This combination of heteroatoms creates a highly polar molecule with significant dipole moment characteristics.

Within the classification system of heterocyclic compounds, this molecule represents a substituted triazole where both electron-donating and electron-withdrawing effects are present simultaneously. The amino group at position 3 acts as an electron-donating substituent through resonance effects, while the triazole ring system itself exhibits electron-deficient aromatic character. The methoxy group at position 5 provides additional electron density to the ring system, creating a complex electronic environment that influences the compound's chemical behavior.

| Structural Feature | Chemical Property | Functional Impact |

|---|---|---|

| 1,2,4-Triazole core | Aromatic, electron-deficient | Provides stability and reactivity sites |

| Amino group (position 3) | Electron-donating, nucleophilic | Enables condensation reactions |

| Methoxy group (position 5) | Electron-donating, polar | Influences solubility and binding |

| Molecular formula C₃H₆N₄O | Compact, high N/C ratio | High nitrogen content for energetic applications |

Significance in Triazole Research

The significance of this compound in contemporary triazole research stems from its versatile chemical reactivity and its role as a key intermediate in the synthesis of more complex heterocyclic systems. Current research demonstrates that triazole derivatives, particularly those bearing amino and methoxy substituents, serve as crucial building blocks for the development of biologically active compounds with diverse pharmacological properties. The specific substitution pattern present in this compound provides multiple reactive sites that can be exploited for further chemical elaboration.

Modern synthetic methodologies have highlighted the utility of amino-triazole derivatives in the construction of fused heterocyclic systems and hybrid molecules that combine triazole functionality with other pharmacophoric groups. The presence of the amino group at position 3 enables participation in condensation reactions, cyclization processes, and nucleophilic substitution reactions, while the methoxy group provides opportunities for demethylation reactions and serves as a protecting group strategy in multi-step synthetic sequences.

Contemporary research in triazole chemistry has identified several key advantages of the 1,2,4-triazole scaffold that are exemplified in this compound. These include exceptional stability toward chemical and metabolic degradation, strong hydrogen bond accepting properties due to the multiple nitrogen atoms, and the ability to form favorable intermolecular interactions with biological targets. The compound's structure allows for extensive derivatization while maintaining the core triazole properties that contribute to biological activity.

Recent investigations have demonstrated that triazole derivatives with amino substitution patterns similar to those found in this compound can serve as effective bioisosteres for amide groups in drug design. This bioisosteric relationship has proven particularly valuable in medicinal chemistry applications, where replacement of amide functionality with triazole groups can improve metabolic stability while maintaining or enhancing biological potency.

Propiedades

IUPAC Name |

3-methoxy-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-8-3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHWLXRDVSBGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965387 | |

| Record name | 5-Methoxy-1,2-dihydro-3H-1,2,4-triazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51108-34-0 | |

| Record name | 5-Methoxy-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51108-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC207101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1,2-dihydro-3H-1,2,4-triazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1,2,4-triazol-3-amines typically starts from aminoguanidine derivatives and involves cyclization reactions to form the triazole ring. The introduction of substituents such as methoxy groups requires selective functionalization either before or after ring formation.

Cyclization of Aminoguanidine with Appropriate Carbonyl Precursors:

Aminoguanidine hydrochloride reacts with carbonyl compounds (e.g., esters, anhydrides) to form the 1,2,4-triazole ring via nucleophilic attack and ring closure. This is a common approach for synthesizing 5-substituted triazol-3-amines.Methoxylation at the 5-Position:

The methoxy group at the 5-position can be introduced either by using methoxy-substituted precursors or by post-synthetic modification such as methylation of a hydroxyl group at the 5-position.

Specific Preparation Routes for 5-Methoxy-1H-1,2,4-triazol-3-amine

While direct literature on this compound is limited, analogous methods for related compounds provide a framework:

Cyclization Using Aminoguanidine and Methoxy-Containing Precursors

- Starting Materials: Aminoguanidine hydrochloride and methoxy-substituted carboxylic acid derivatives (e.g., methoxy-substituted succinic anhydride or esters).

- Reaction Conditions:

- Mechanism:

- Aminoguanidine attacks the carbonyl carbon of the methoxy-substituted precursor.

- Ring closure forms the 1,2,4-triazole ring with the methoxy group positioned at the 5-position.

- Outcome: Formation of this compound with good purity and yield.

Post-Synthetic Functionalization

- Methylation of Hydroxy-Triazoles:

If a 5-hydroxy-1H-1,2,4-triazol-3-amine intermediate is available, methylation using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions can yield the 5-methoxy derivative. - Advantages:

- Allows for selective modification.

- Useful when direct methoxy substitution is challenging.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization with methoxy precursors | Aminoguanidine hydrochloride + methoxy-substituted anhydrides/esters | Microwave irradiation or reflux in polar solvents | Efficient ring closure, direct introduction of methoxy group | Requires availability of methoxy-substituted precursors |

| Post-synthetic methylation | 5-Hydroxy-1H-1,2,4-triazol-3-amine intermediate + methylating agents | Basic conditions, room temperature to mild heating | Selective functionalization, flexible | Additional synthetic step, potential side reactions |

Experimental Data and Research Findings

Microwave-Assisted Synthesis:

Research demonstrates that microwave irradiation significantly improves the efficiency of triazole ring formation from aminoguanidine and succinimide derivatives, which can be adapted for methoxy-substituted analogs.Tautomerism and Structural Confirmation:

NMR spectroscopy and X-ray crystallography have been used to confirm the structure and tautomeric forms of 5-substituted 1,2,4-triazoles, ensuring the correct placement of the methoxy and amino groups.Yield and Purity:

Yields for related 5-substituted triazol-3-amines typically range from 60% to 85%, depending on the nucleophilicity of the amine and reaction conditions.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 80–150 °C (microwave or reflux) | Microwave reduces time significantly |

| Solvent | Polar aprotic solvents (e.g., dioxane, DMF) | Ensures solubility of reactants |

| Catalyst | Often not required; Pd catalysts used in cross-coupling (not typical here) | For cross-coupling, but not common for this synthesis |

| Reaction time | 10–60 minutes (microwave) | Conventional heating may take several hours |

| Yield | 60–85% | Dependent on substrate and method |

Análisis De Reacciones Químicas

Types of Reactions

5-methoxy-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal Activity

5-Methoxy-1H-1,2,4-triazol-3-amine derivatives have shown significant antifungal properties. For instance, compounds derived from the triazole scaffold have been synthesized and tested against various strains of Candida, demonstrating efficacy superior to traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values for some derivatives were found to be ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .

Anticancer Properties

Research indicates that triazole derivatives exhibit promising anticancer activity. For example, the 3-amino-1,2,4-triazole core has been linked to antiangiogenic effects and dual anticancer activity. Compounds with this scaffold have been evaluated against multiple cancer cell lines, showing potential in inhibiting tumor growth .

HIV Inhibition

Recent studies have explored the use of this compound as a scaffold for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. Modifications to the phenyl sulfonamide group have led to compounds that maintain activity against both wild-type and mutant strains of HIV .

Agricultural Applications

Fungicides

The antifungal properties of triazole derivatives make them suitable candidates for agricultural fungicides. Their mechanism often involves inhibiting the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), which is crucial for fungal sterol biosynthesis . This action not only helps in controlling fungal diseases in crops but also reduces reliance on conventional fungicides that may have detrimental environmental impacts.

Material Science

Energetic Materials

this compound has been investigated for its potential in synthesizing nitrogen-rich energetic materials. Derivatives such as 5-amino-1H-1,2,4-triazole-3-carbohydrazide have been developed into salts with favorable thermal stability and insensitivity to impact . These materials are being studied for applications in explosives and propellants due to their high energy density and safety profiles.

Case Studies

Mecanismo De Acción

The mechanism of action of 5-methoxy-1H-1,2,4-triazol-3-amine involves its interaction with biological receptors through hydrogen bonding and dipole interactions. These interactions can modulate various molecular targets and pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural analogs of 5-methoxy-1H-1,2,4-triazol-3-amine exhibit diverse properties based on substituent variations at position 5. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Thioether groups (e.g., -SCH₃, -S-CH₂C₆H₅) enhance enzyme inhibition potency, as seen in MetAP inhibitors with sub-nanomolar Ki values . Nitro groups shift applications toward explosives due to increased density and detonation velocity .

Physical and Chemical Stability :

- Methoxy and methoxymethyl substituents improve solubility (LogP = -0.54 vs. 1.2 for phenyl derivatives) but may reduce metabolic stability compared to hydrophobic groups .

- Nitro-substituted derivatives exhibit superior thermal stability (critical for explosives) but are sensitive to hydrolytic degradation unless strategically substituted .

Synthetic Accessibility :

- Microwave-assisted synthesis and TEOF-mediated cyclization are efficient for triazolamine derivatives, enabling high-throughput production .

Actividad Biológica

5-Methoxy-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has attracted significant attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by a triazole ring with a methoxy group at the 5-position and an amino group at the 3-position. This configuration influences its chemical reactivity and biological properties, making it a candidate for various applications in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens. Its mechanism may involve disrupting cellular processes in bacteria and fungi through interference with nucleic acid synthesis or cell wall integrity.

- Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. The presence of the methoxy group enhances its interaction with biological targets involved in cancer progression .

Synthesis Methods

The synthesis of this compound can be achieved through various pathways. A common method involves the reaction of appropriate precursors under microwave irradiation to improve yields and reduce reaction times. This method allows for the efficient production of the compound and its derivatives .

Comparative Analysis

To understand the uniqueness of this compound compared to other triazole derivatives, a comparison table is provided below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Methoxy at position 5 | Enhanced biological activity |

| 3-Amino-1H-1,2,4-triazole | Amino at position 3 | Broad-spectrum antifungal activity |

| 5-Amino-1H-1,2,4-triazole | Amino at position 5 | Potential anticancer properties |

| 5-Methyl-1H-1,2,4-triazole | Methyl at position 5 | Increased lipophilicity |

This table highlights how the methoxy substitution in this compound differentiates it from other triazole compounds and enhances its biological activity.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Studies

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Q & A

Q. What are the optimal synthetic routes for 5-methoxy-1H-1,2,4-triazol-3-amine, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of triazole derivatives typically involves nucleophilic substitution or cyclization reactions. For example, structurally similar compounds like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine are synthesized via nucleophilic substitution between 4-fluorobenzyl chloride and 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃) . Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing time and improving yields compared to conventional heating . Optimization steps include:

- Base Selection: Use NaOH for faster kinetics or K₂CO₃ for milder conditions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Microwave Irradiation: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and resolving structural ambiguities?

Methodological Answer: Key techniques include:

- X-ray Crystallography: Resolves tautomeric forms and confirms planar geometry of the triazole ring. For example, 3-phenyl-1H-1,2,4-triazol-5-amine was confirmed to have a dihedral angle of 2.3° between the phenyl and triazole rings .

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions. The amine proton in similar compounds resonates at δ 6.8–7.2 ppm .

- Mass Spectrometry (ESI-MS): Validates molecular weight and detects degradation products .

Q. What are the primary biological applications of this compound in academic research?

Methodological Answer: Triazole derivatives exhibit antimicrobial and antifungal activities. For example, 1,2,4-triazol-3-thione derivatives show inhibitory effects against Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans (MIC: 16–64 µg/mL) . Key applications include:

- Antibacterial Drug Development: Structure-activity relationship (SAR) studies focus on modifying the methoxy group to enhance lipophilicity and membrane penetration .

- Agrochemical Intermediates: Used in synthesizing herbicides via functionalization at the amine position .

Advanced Research Questions

Q. How does tautomerism in this compound affect its reactivity and crystallographic data?

Methodological Answer: Triazole tautomerism (e.g., 1H vs. 4H forms) influences hydrogen bonding and crystal packing. In 3-phenyl-1H-1,2,4-triazol-5-amine, the 1H tautomer dominates, forming planar layers via N–H···N hydrogen bonds . To resolve tautomeric states:

- Computational Modeling: DFT calculations predict energy differences between tautomers.

- Variable-Temperature NMR: Detects dynamic tautomeric equilibria in solution .

Q. How can researchers address stability issues and degradation pathways during storage or biological assays?

Methodological Answer: Degradation studies under stress conditions (heat, light, pH) reveal key instability factors:

- Oxidative Degradation: The thioether group in analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine oxidizes to sulfoxides/sulfones under H₂O₂ .

- pH-Dependent Hydrolysis: The triazole ring remains stable at pH 4–7 but decomposes in strong acids/bases .

Mitigation Strategies: - Lyophilization: Stabilizes the compound for long-term storage.

- Antioxidant Additives: Use 0.1% ascorbic acid in aqueous formulations .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in triazole derivatives?

Methodological Answer: SAR studies require systematic functionalization and bioactivity testing:

- Substituent Variation: Replace the methoxy group with halogens (e.g., F, Cl) or alkyl chains to modulate lipophilicity .

- Bioisosteric Replacement: Substitute the triazole ring with thiadiazole (e.g., 5-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-4-phenyl-1,2,4-triazole-3-thione) to retain activity while improving metabolic stability .

- Docking Studies: Molecular docking against target enzymes (e.g., CYP51 in fungi) identifies critical binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.